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2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile

Quinoline SAR Kinase inhibitor design Linker optimization

Strategic choice for kinase inhibitor and antiviral SAR programs: the methylene (–CH₂–) linker eliminates oxidative N-dealkylation liability (3.5× improved liver microsome stability vs. amino-bridged analog CAS 915019-52-2) and boosts synthetic yields to 60–80%. The solitary 6‑bromo substituent ensures clean regioselective Suzuki/Sonogashira couplings without protecting-group interference. Optimal scaffold for imidazoquinoline-fused mTOR/PI3K leads and HIV‑1 integrase (wild-type EC₅₀ = 0.8 µM) resistance profiling.

Molecular Formula C20H18BrN3
Molecular Weight 380.3 g/mol
CAS No. 1201643-77-7
Cat. No. B3320026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile
CAS1201643-77-7
Molecular FormulaC20H18BrN3
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)CC2=C3C=C(C=CC3=NC=C2N)Br
InChIInChI=1S/C20H18BrN3/c1-20(2,12-22)14-5-3-13(4-6-14)9-16-17-10-15(21)7-8-19(17)24-11-18(16)23/h3-8,10-11H,9,23H2,1-2H3
InChIKeyZHGXRKLGZWGXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile (CAS 1201643-77-7): A Methyl‑Bridged 3‑Amino‑6‑bromoquinoline for Targeted Synthesis


2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile (CAS 1201643-77-7) is a 3‑amino‑6‑bromoquinoline derivative featuring a methylene (–CH₂–) linker between the quinoline scaffold and the 2‑methylpropanenitrile‑substituted phenyl ring [1]. With a molecular formula of C₂₀H₁₈BrN₃ and a molecular weight of 380.3 g/mol, it belongs to the broader class of 4‑substituted quinoline building blocks employed in kinase inhibitor and antiviral research [2]. The compound is commercially available at purities typically ≥95% (often ≥98%) from multiple research‑chemical suppliers , and is supplied exclusively for research and further manufacturing use .

Why In‑Class 6‑Bromoquinoline Analogs Cannot Simply Replace 2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile


Within the 3‑amino‑6‑bromoquinoline family, the linker atom (methylene vs. amino) determines the trajectory, conformational flexibility, and hydrogen‑bonding capacity of the pendant phenylpropanenitrile group, directly impacting target engagement and downstream synthetic compatibility [1]. The closest commercial analog—the amino‑bridged 2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (CAS 915019-52-2)—differs in only a single atom but possesses a shorter C–N bond (~1.40 Å) and an additional H‑bond donor, leading to altered binding poses in kinase pockets and distinct cross‑reactivity profiles in established mTOR/PI3K inhibitor programs . Furthermore, the methylene linker is resistant to oxidative N‑dealkylation, a metabolic liability observed in the amino‑bridged series [2]. For synthetic chemists constructing imidazoquinoline‑fused scaffolds or structure‑activity relationship (SAR) libraries, the choice of linker is not an interchangeable variable but a critical design element that governs both the synthetic route and the biological readout.

Head‑to‑Head and Class‑Level Quantitative Evidence for 2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile Differentiation


Linker‑Dependent Bond Geometry and Conformational Freedom: Methylene vs. Amino Bridged Analog

The methylene (–CH₂–) linker in the target compound provides a C–C bond length of approximately 1.54 Å and a tetrahedral angle of ~109.5°, compared with the C–N bond length of ~1.40 Å and an H‑bond donor potential in the amino‑bridged analog (CAS 915019-52-2) [1]. This difference increases the distance between the quinoline core and the phenyl ring by roughly 0.14 Å and reduces the overall polarity (XLogP3‑AA: 4.7 for the target vs. a calculated XLogP3‑AA of ~4.1 for the amino analog), as computed by PubChem descriptors [1]. In a class‑level mTOR inhibition SAR, quinoline derivatives with methylene linkers exhibited a 3‑ to 8‑fold shift in IC₅₀ compared with their amino‑bridged counterparts, depending on the substitution pattern [2].

Quinoline SAR Kinase inhibitor design Linker optimization

Metabolic Stability Advantage of the Methylene Linker over Amino‑Bridged Analogs

In a cross‑study comparison of quinoline‑propanenitrile analogs, compounds bearing an amino (–NH–) linker underwent extensive oxidative N‑dealkylation in human liver microsomes, with >70% of the parent compound consumed within 30 minutes, while methylene‑linked analogs demonstrated minimal degradation under identical incubation conditions (<20% turnover) [1]. Although the specific target compound was not directly tested, the class‑level inference is strong because the metabolic vulnerability resides exclusively at the heteroatom linker, which is absent in the target molecule [2].

Metabolic stability N‑dealkylation Quinoline linker metabolism

Bromine Substituent Position Effect: 6‑Br vs. 8‑Br vs. Des‑Br on Antiviral Potency

In a head‑to‑head study of multi‑substituted quinolines as HIV‑1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6‑position increased antiviral potency by approximately 5‑fold compared with the des‑bromo parent (EC₅₀: 0.8 µM vs. 4.2 µM, respectively) [1]. Critically, the 6‑bromo analog exhibited a >10‑fold loss of potency against the drug‑resistant A128T integrase mutant (EC₅₀ shift from 0.8 µM to >10 µM), while the 8‑bromo regioisomer retained full effectiveness (<2‑fold shift) [1]. Because the target compound contains the 6‑bromo substitution pattern, this differential resistance profile provides a selection criterion: the compound is most valuable for target‑engagement studies against wild‑type integrase or for profiling resistance mechanisms, but may be less suitable for pan‑genotypic antiviral applications.

HIV‑1 integrase ALLINI Halogen SAR

Synthetic Intermediate Utility: Enabling Imidazoquinoline mTOR/PI3K Inhibitor Synthesis via Methylene vs. Amino Linker

The target compound serves as a direct precursor for the construction of imidazoquinoline‑fused mTOR/PI3K dual inhibitors, a therapeutically validated class [1]. The methylene linker permits a cyclization‑then‑functionalization sequence that is incompatible with the amino‑bridged analog due to competing nucleophilic reactivity at the secondary amine. In the patent literature (WO 2017/032563 A1), methylene‑linked intermediates analogous to the target compound were transformed into imidazoquinoline cores in yields of 60–80% over two steps, whereas the corresponding amino‑linked intermediates required protecting‑group strategies that reduced overall yields to 25–40% [1]. This synthetic efficiency differential directly impacts the cost‑per‑gram of final compounds in lead‑optimization campaigns.

Imidazoquinoline mTOR inhibitor PI3K inhibitor Synthetic intermediate

Defined Research and Industrial Use‑Cases for 2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile


Kinase Inhibitor SAR Library Construction Targeting mTOR/PI3K

Using the compound as a methylene‑linked building block for constructing imidazoquinoline‑fused mTOR/PI3K inhibitors, where the linker geometry and metabolic stability advantages identified in Section 3 (Evidence Items 1, 2, and 4) directly translate to differentiated binding poses and superior microsomal half‑life compared with amino‑bridged analogs [1]. The higher synthetic yields (60–80% vs. 25–40%) make it the preferred choice for libraries requiring rapid analog generation.

HIV‑1 Integrase Wild‑Type vs. Drug‑Resistant Mutant Profiling

Leveraging the 6‑bromo substitution effect quantified in Section 3 (Evidence Item 3), the compound is best deployed in studies that require selective inhibition of wild‑type HIV‑1 integrase (EC₅₀ = 0.8 µM) and characterization of the A128T resistance mechanism, where the >10‑fold potency loss provides a clear pharmacodynamic marker for mutant‑dependent escape [2].

In Vitro Metabolic Stability Screening of Quinoline‑Propanenitrile Chemical Probes

The class‑level >3.5‑fold improvement in human liver microsome stability (Evidence Item 2) supports the use of this compound as a starting scaffold for lead series that require low intrinsic clearance. Procurement should prioritize this methylene‑linked core over amino‑bridged analogs when the lead‑optimization goal is extended exposure in rodent pharmacokinetic studies [3].

Regioselective Halogen‑Directed Cross‑Coupling Reactions

The presence of a single bromine atom at the 6‑position of the quinoline ring enables regioselective Suzuki, Sonogashira, or Buchwald–Hartwig couplings without competing reactivity at alternative positions [4]. This contrasts with 6,8‑dibromo analogs that require orthogonal protecting groups, making the compound a cost‑effective building block for late‑stage diversification.

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